molecular formula C51H82O20 B12104299 Polyphyllin E (RG)

Polyphyllin E (RG)

Cat. No.: B12104299
M. Wt: 1015.2 g/mol
InChI Key: PLDYAXVZGBUCAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Polyphyllin E can be synthesized through various chemical routes, although the most common method involves the extraction from Paris polyphylla. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the saponins from the plant material .

Industrial Production Methods

Industrial production of Polyphyllin E primarily relies on the cultivation of Paris polyphylla and subsequent extraction of the compound. Advances in biotechnological methods, such as tissue culture and root culture, have been employed to enhance the yield of steroidal saponins, including Polyphyllin E .

Chemical Reactions Analysis

Types of Reactions

Polyphyllin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its mechanism of action.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Polyphyllin E.

    Reduction: Reducing agents like sodium borohydride are employed to reduce Polyphyllin E.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the Polyphyllin E molecule.

Major Products

The major products formed from these reactions include various derivatives of Polyphyllin E, which are studied for their enhanced pharmacological properties .

Scientific Research Applications

Polyphyllin E has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Polyphyllin E is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:

  • Polyphyllin I
  • Polyphyllin II
  • Polyphyllin VII
  • Polyphyllin H
  • Gracillin

Compared to these compounds, Polyphyllin E is unique due to its potent anticancer activity and its specific mechanism of action involving the AKT/NF-κB pathway .

Polyphyllin E stands out for its significant potential in cancer therapy, making it a valuable compound for further research and development.

Properties

Molecular Formula

C51H82O20

Molecular Weight

1015.2 g/mol

IUPAC Name

2-methyl-6-[2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3

InChI Key

PLDYAXVZGBUCAG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Origin of Product

United States

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